XE-991
Overview
Description
XE-991: is an organic compound belonging to the class of anthracenes, which are characterized by a system of three linearly fused benzene rings. This compound is notable for its unique structure, which includes two pyridin-4-ylmethyl groups attached to the anthracen-9-one core .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of XE-991 typically involves the reaction of anthracen-9-one with pyridin-4-ylmethyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the anthracen-9-one, followed by nucleophilic substitution with pyridin-4-ylmethyl halides .
Industrial Production Methods: This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: XE-991 can undergo various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form anthraquinone derivatives.
Reduction: The carbonyl group in the anthracen-9-one can be reduced to form alcohol derivatives.
Substitution: The pyridin-4-ylmethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as halogenating agents or nucleophiles like amines or thiols.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Alcohol derivatives of the anthracen-9-one.
Substitution: Various substituted anthracene derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
XE-991 has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of XE-991 involves its interaction with specific molecular targets. The pyridin-4-ylmethyl groups can facilitate binding to nucleic acids or proteins, potentially disrupting their normal function. The anthracene core can intercalate into DNA, affecting replication and transcription processes. Additionally, the compound’s ability to undergo redox reactions may contribute to its biological activity by generating reactive oxygen species .
Comparison with Similar Compounds
Anthracene: A simpler structure without the pyridin-4-ylmethyl groups.
Anthraquinone: An oxidized form of anthracene with two carbonyl groups.
9,10-Diphenylanthracene: Similar structure but with phenyl groups instead of pyridin-4-ylmethyl groups.
Uniqueness: XE-991 is unique due to the presence of the pyridin-4-ylmethyl groups, which enhance its ability to interact with biological targets and participate in a wider range of chemical reactions compared to simpler anthracene derivatives .
Properties
Molecular Formula |
C26H20N2O |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
10,10-bis(pyridin-4-ylmethyl)anthracen-9-one |
InChI |
InChI=1S/C26H20N2O/c29-25-21-5-1-3-7-23(21)26(17-19-9-13-27-14-10-19,18-20-11-15-28-16-12-20)24-8-4-2-6-22(24)25/h1-16H,17-18H2 |
InChI Key |
KHJFBUUFMUBONL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=CC=CC=C3C2(CC4=CC=NC=C4)CC5=CC=NC=C5 |
Pictograms |
Irritant |
Synonyms |
10,10-bis(4-pyridinylmethyl)-9(10H)-anthracenone XE 991, anthracenone XE-991 XE991 cpd |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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